![molecular formula C21H20ClN5O2 B2529480 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione CAS No. 674811-49-5](/img/structure/B2529480.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is commonly referred to as CPT, and it has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of CPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including topoisomerase I and II. These enzymes are involved in DNA replication and transcription, and their inhibition can lead to cell death. CPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPT has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed. CPT has also been shown to modulate the immune system, leading to increased production of cytokines and chemokines.
実験室実験の利点と制限
CPT has several advantages for lab experiments. It is a potent and selective inhibitor of topoisomerase I and II, making it a useful tool for studying these enzymes. CPT has also been shown to have low toxicity in normal cells, making it a suitable candidate for further development as a therapeutic agent.
However, CPT also has limitations for lab experiments. Its synthesis is a complex and time-consuming process, which can limit its availability for research. CPT is also highly insoluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on CPT. One area of interest is the development of CPT analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential of CPT as a therapeutic agent for viral infections, such as HIV and HBV. Further studies are also needed to fully understand the mechanism of action of CPT and its potential applications in cancer therapy.
Conclusion:
In conclusion, 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anticancer, antiviral, and anti-inflammatory properties make it a promising candidate for further development as a therapeutic agent. However, its complex synthesis process and solubility issues present challenges for its use in lab experiments. Future research on CPT should focus on developing analogs with improved properties and investigating its potential as a therapeutic agent for viral infections and cancer.
合成法
The synthesis of CPT involves several steps, including the reaction of 2-chlorobenzyl chloride with 3-methylxanthine, followed by the reaction of the resulting intermediate with N-phenylethylamine. The final product is obtained by the reaction of the intermediate with sodium hydride and carbon dioxide. The synthesis of CPT is a complex process that requires expertise and careful handling.
科学的研究の応用
CPT has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. CPT has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
特性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-13(14-8-4-3-5-9-14)23-20-24-18-17(19(28)25-21(29)26(18)2)27(20)12-15-10-6-7-11-16(15)22/h3-11,13H,12H2,1-2H3,(H,23,24)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCYKFKBHXOFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

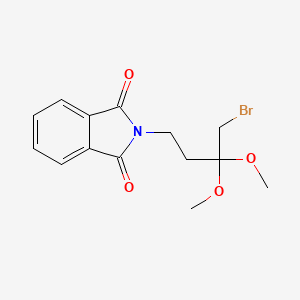
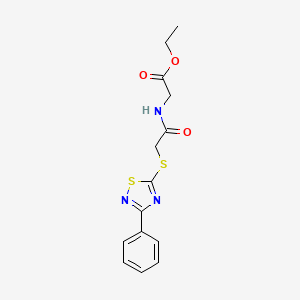

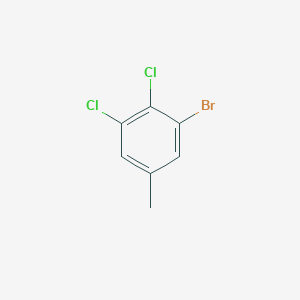
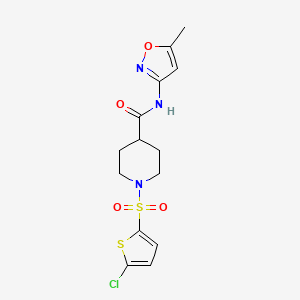
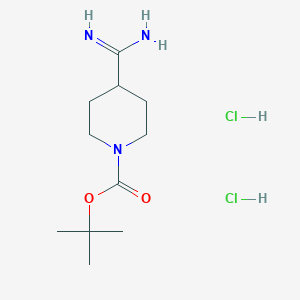
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
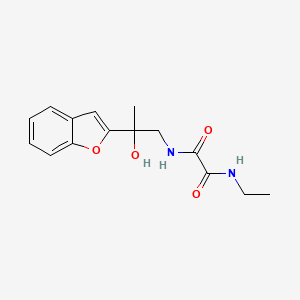
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)
methanone](/img/structure/B2529417.png)